N-hydroxy-2-phenyl-1-hydrazinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide typically involves the reaction of phenylhydrazine with hydroxylamine under controlled conditions . The reaction is carried out in an ethanol solvent, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 156-158°C to ensure the proper formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-hydroxy-2-phenyl-1-hydrazinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-hydroxy-2-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
N-hydroxy-2-phenyl-1-hydrazinecarboxamide can be compared with other similar compounds such as:
- N-hydroxy-2-phenylbenzimidazole
- N-hydroxy-2-phenyl-acetamide
- N-hydroxy-2-phenyl-2-p-tolylacetimidoyl chloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
IUPAC Name |
1-anilino-3-hydroxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLKQXBEOQILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377227 |
Source
|
Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-76-4 |
Source
|
Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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